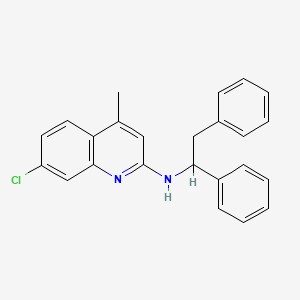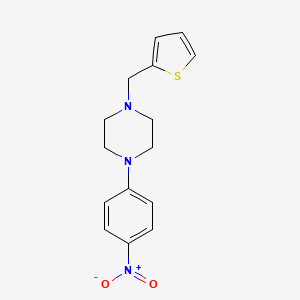![molecular formula C20H15ClO5 B4891511 [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate](/img/structure/B4891511.png)
[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate is a complex organic compound characterized by its unique structural features. This compound contains a furan ring, a chlorophenyl group, and a methoxyphenyl acetate moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by a series of reactions including hydrazination, salt formation, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to meet regulatory standards for pharmaceutical or other applications.
Análisis De Reacciones Químicas
Types of Reactions
[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications .
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the chlorophenyl and methoxyphenyl groups suggests potential activity against specific biological targets, making it a candidate for drug development .
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives, chlorophenyl compounds, and methoxyphenyl acetates. Examples include:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- Methyl 2-(2-chlorophenyl)acetate
- Indole-3-acetic acid
Uniqueness
What sets [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate apart is its combination of structural features. The presence of both the furan and chlorophenyl groups, along with the methoxyphenyl acetate moiety, provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
IUPAC Name |
[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO5/c1-12(22)25-19-14(4-3-5-17(19)24-2)10-15-11-18(26-20(15)23)13-6-8-16(21)9-7-13/h3-11H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSNGRFWGGHPOE-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate](/img/structure/B4891428.png)
![2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B4891436.png)
![2-[3-(4-Benzylpiperazine-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B4891443.png)
![(5E)-5-[[5-chloro-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)


![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4891465.png)
![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)

amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)
![(E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile](/img/structure/B4891491.png)

![2-[4-(4-Chloro-3-methylphenoxy)butylamino]ethanol](/img/structure/B4891528.png)
